![molecular formula C11H11N3OS B14151026 N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-2-carboxamide is a heterocyclic compound that features both pyrrole and thiophene rings. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-2-carboxamide typically involves the condensation of 1-methylpyrrole-2-carboxaldehyde with thiophene-2-carboxamide. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imine group, converting it into an amine.
Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where electrophilic substitution is common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of organic semiconductors and other electronic materials.
作用機序
The mechanism by which N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene ring but lacks the pyrrole moiety.
1-methylpyrrole-2-carboxaldehyde: Contains the pyrrole ring but lacks the thiophene moiety.
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]benzamide: Similar structure but with a benzene ring instead of thiophene.
Uniqueness
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-2-carboxamide is unique due to the combination of pyrrole and thiophene rings, which imparts distinct electronic properties and biological activities. This dual-ring structure enhances its potential for various applications in chemistry, biology, and industry.
特性
分子式 |
C11H11N3OS |
|---|---|
分子量 |
233.29 g/mol |
IUPAC名 |
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11N3OS/c1-14-6-2-4-9(14)8-12-13-11(15)10-5-3-7-16-10/h2-8H,1H3,(H,13,15)/b12-8+ |
InChIキー |
ZBARXLYVCNLMDC-XYOKQWHBSA-N |
異性体SMILES |
CN1C=CC=C1/C=N/NC(=O)C2=CC=CS2 |
正規SMILES |
CN1C=CC=C1C=NNC(=O)C2=CC=CS2 |
溶解性 |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


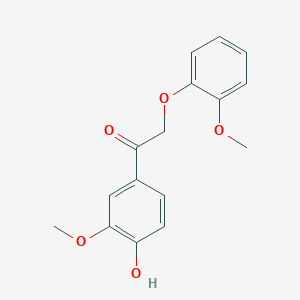
![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)
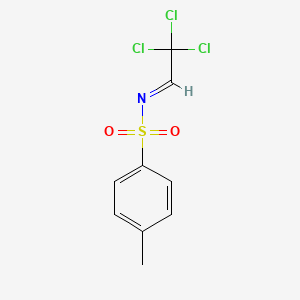
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14150972.png)
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-](/img/structure/B14150973.png)
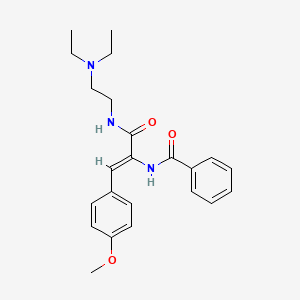



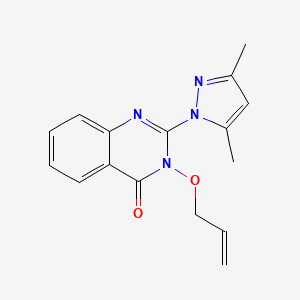

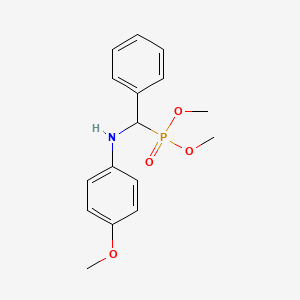
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)

